Ochratoxine B

Vue d'ensemble

Description

Ochratoxin B is a mycotoxin produced by certain species of Aspergillus and Penicillium fungi. It is a non-chlorinated analog of Ochratoxin A and is less prevalent but still significant due to its toxic properties. Ochratoxins are known to contaminate various agricultural products, including cereals, coffee, dried fruits, and wine, posing a risk to human and animal health .

Applications De Recherche Scientifique

Ochratoxin B has several scientific research applications:

Chemistry: Used as a model compound to study mycotoxin synthesis and degradation.

Biology: Investigated for its effects on cellular processes and its role in fungal pathogenicity.

Medicine: Studied for its toxicological effects and potential therapeutic interventions to mitigate its toxicity.

Industry: Monitored in food and feed products to ensure safety and compliance with regulatory standards

Mécanisme D'action

Ochratoxin B exerts its toxic effects through several mechanisms:

Inhibition of Protein Synthesis: Ochratoxin B interferes with ribosomal function, leading to the inhibition of protein synthesis.

Oxidative Stress: It induces oxidative stress by generating reactive oxygen species, causing cellular damage.

DNA Adduct Formation: Ochratoxin B can form adducts with DNA, leading to mutations and carcinogenesis.

Apoptosis and Necrosis: It can trigger programmed cell death (apoptosis) and necrosis through various signaling pathways

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

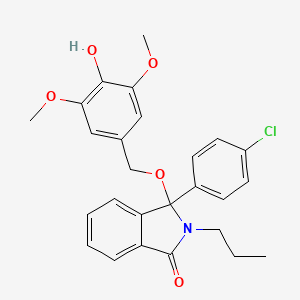

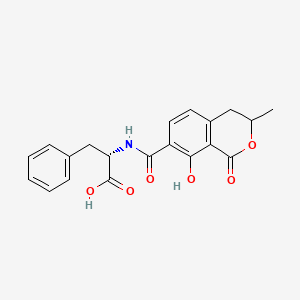

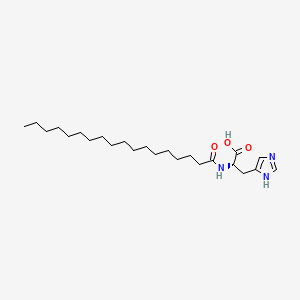

OTB interacts with various biomolecules, playing a role in biochemical reactions. Its structure consists of a dihydro-isocoumarin moiety linked with a phenylalanine through an amide bond .

Cellular Effects

OTB has been found to have a significantly less toxic effect on cells compared to OTA

Molecular Mechanism

It is suggested that OTB may be metabolized by rat liver microsomal fractions in the presence of NADPH, forming 4-hydroxyochratoxin B

Metabolic Pathways

OTB is suggested to be metabolized in the liver to form 4-hydroxyochratoxin B

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ochratoxin B can be synthesized through the cultivation of Aspergillus ochraceus on a suitable substrate, such as moist shredded wheat. The mycotoxin is then extracted using hot chloroform. The chloroform solution is mixed with hexane to precipitate the ochratoxins, which are filtered off and redissolved in fresh chloroform. Further purification involves extraction from the chloroform solution with aqueous bicarbonate and subsequent acidification .

Industrial Production Methods: Industrial production of Ochratoxin B involves large-scale fermentation of Aspergillus ochraceus or other ochratoxin-producing fungi. The process includes optimizing growth conditions such as temperature, pH, and nutrient availability to maximize ochratoxin yield. The extraction and purification processes are similar to those used in laboratory synthesis but scaled up for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions: Ochratoxin B undergoes various chemical reactions, including:

Oxidation: Ochratoxin B can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can convert Ochratoxin B to less toxic metabolites.

Substitution: Substitution reactions can occur at the phenylalanine moiety or the isocoumarin ring.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles such as amines and thiols.

Major Products Formed:

Hydroxylated Derivatives: Formed through oxidation.

Reduced Metabolites: Formed through reduction.

Substituted Compounds: Formed through substitution reactions.

Comparaison Avec Des Composés Similaires

Ochratoxin B is part of the ochratoxin family, which includes:

Ochratoxin A: The most prevalent and toxic member, containing a chlorine atom.

Ochratoxin C: An ethyl ester of Ochratoxin A.

Citrinin: Another nephrotoxic mycotoxin produced by Aspergillus and Penicillium species

Uniqueness of Ochratoxin B:

Non-Chlorinated Structure: Unlike Ochratoxin A, Ochratoxin B lacks a chlorine atom, which affects its toxicity and metabolic pathways.

Lower Toxicity: Ochratoxin B is generally considered less toxic than Ochratoxin A but still poses significant health risks

References

Propriétés

IUPAC Name |

2-[(8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c1-11-9-13-7-8-14(17(22)16(13)20(26)27-11)18(23)21-15(19(24)25)10-12-5-3-2-4-6-12/h2-8,11,15,22H,9-10H2,1H3,(H,21,23)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAEYIVCTQUFNTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=C(C=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)O)C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ochratoxin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029401 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

4825-86-9 | |

| Record name | Ochratoxin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029401 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

221 °C | |

| Record name | Ochratoxin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029401 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Isopropyl-8-methoxy-9-methyl-3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one](/img/structure/B1677011.png)

![Diethyl 2-[(2-chloroanilino)methylidene]propanedioate](/img/structure/B1677013.png)

![2-(2-Methyl-morpholin-4-yl)-benzo[h]chromen-4-one](/img/structure/B1677025.png)